molecular formula C8H5F2IO2 B12847562 Methyl 2,3-difluoro-4-iodobenzoate

Methyl 2,3-difluoro-4-iodobenzoate

Cat. No.: B12847562
M. Wt: 298.02 g/mol
InChI Key: DGIHTZGPYOSLIO-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-difluoro-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2,3-difluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluorobenzoic acid is coupled with an aryl iodide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale iodination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risk of side reactions and allows for better control over reaction parameters, leading to higher yields and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-difluoro-4-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic properties and reactivity. The combination of these halogens allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .

Biological Activity

Methyl 2,3-difluoro-4-iodobenzoate is an organofluorine compound notable for its unique chemical structure, which includes two fluorine atoms and one iodine atom attached to a benzoate framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H6_6F2_2I O2_2, with a molar mass of approximately 298.03 g/mol. The structural characteristics impart distinct reactivity patterns that influence its biological interactions.

Property Details
Molecular FormulaC9_9H6_6F2_2I O2_2
Molar Mass298.03 g/mol
Functional GroupsBenzoate, Fluorine, Iodine

The biological activity of this compound primarily stems from its ability to interact with various enzymes. Research indicates that the presence of fluorine enhances binding affinity to certain targets, while iodine facilitates radiolabeling for imaging studies. The compound has shown potential in modulating enzyme activity, particularly through inhibition or alteration of metabolic pathways.

Study on Enzyme Interaction

A study highlighted the interaction of this compound with p-hydroxybenzoate hydroxylase. The findings indicated that this compound could significantly alter enzyme kinetics, suggesting a potential role in metabolic regulation.

Anticancer Activity

In another investigation focused on similar compounds within the benzoate class, researchers observed that derivatives with halogen substitutions exhibited varying degrees of cytotoxicity against cancer cell lines. Although direct studies on this compound are lacking, analogs have shown promise in inhibiting tumor growth through similar mechanisms .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
Methyl 2,6-dichloro-4-iodobenzoateC9_9H6_6Cl2_2I O2_2Potential for different reactivity patterns
Methyl 2-fluoro-4-iodobenzoateC9_9H7_7F I O2_2Exhibits distinct biological activities due to reduced halogenation
Methyl 3,5-difluorobenzoateC9_9H7_7F2_2OLacks iodine; different substitution pattern affects reactivity

Properties

Molecular Formula

C8H5F2IO2

Molecular Weight

298.02 g/mol

IUPAC Name

methyl 2,3-difluoro-4-iodobenzoate

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3

InChI Key

DGIHTZGPYOSLIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)I)F)F

Origin of Product

United States

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